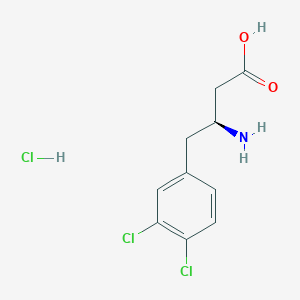

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

Description

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative characterized by a butanoic acid backbone substituted with an amino group at the third carbon and a 3,4-dichlorophenyl moiety at the fourth position. Its hydrochloride salt enhances solubility and stability for research applications. Key properties include:

- Molecular formula: Likely $ \text{C}{10}\text{H}{12}\text{Cl}2\text{NO}2 \cdot \text{HCl} $ (exact formula inferred from structural analogs) .

- CAS No.: 270063-50-8 .

- Purity: ≥95% (commercially available) .

- Stereochemistry: The (S)-enantiomer is critical for targeted biological interactions, as chirality often dictates pharmacological activity .

This compound is utilized in medicinal chemistry for studying neurotransmitter analogs, enzyme inhibitors, and structure-activity relationships (SAR) due to its halogenated aromatic system and polar functional groups.

Properties

CAS No. |

270063-50-8 |

|---|---|

Molecular Formula |

C10H11Cl2NO2 |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

(3S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid |

InChI |

InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |

InChI Key |

MVUQWYZNNRALPX-ZETCQYMHSA-N |

SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](CC(=O)O)N)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Sequence

Chiral pool synthesis leverages enantiomerically pure precursors such as L-alanine. A representative route involves:

-

Condensation : 3,4-Dichlorobenzaldehyde reacts with L-alanine under acidic conditions to form a Schiff base intermediate.

-

Reduction : Sodium borohydride reduces the imine to yield (S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid.

-

Salt Formation : Treatment with hydrochloric acid produces the hydrochloride salt.

Key Parameters:

Optimization for Enantiomeric Purity

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) ensures >98% enantiomeric excess (ee). Recrystallization in ethanol/water (3:1) enhances purity to ≥95%.

Asymmetric Catalytic Hydrogenation

Substrate Preparation

A ketone precursor, 4-(3,4-dichlorophenyl)-3-oxobutanoic acid, is synthesized via:

Hydrogenation Conditions

Table 1: Hydrogenation Outcomes

| Catalyst | Solvent | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP | THF | 50 | 94 | 78 |

| Ru-(R)-BINAP | MeOH | 100 | 96 | 82 |

Microbial Biosynthesis

Gene Cloning and Expression

Homologs of hphABCD genes from Nostoc punctiforme PCC73102 are expressed in E. coli to enable microbial production. These genes encode enzymes that convert L-phenylalanine to β-homophenylalanine derivatives.

Substrate Engineering

Feeding 3,4-dichlorophenylpyruvate to engineered E. coli strains yields (S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid via transamination.

Key Metrics:

Solid-Phase Peptide Synthesis (SPPS)

Resin Functionalization

Wang resin is loaded with Fmoc-protected (S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid using HBTU/DIPEA activation.

Deprotection and Cleavage

Advantages:

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Enantiomeric Excess (%) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Pool Synthesis | 98 | 85 | Moderate | High |

| Asymmetric Hydrogenation | 96 | 82 | High | Moderate |

| Microbial Biosynthesis | 99 | 70 | Low | Low |

| SPPS | 97 | 90 | High | Low |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Halogenation Patterns

Key Findings :

- Lipophilicity: Dichloro-substituted analogs (3,4- and 2,4-) exhibit higher logP values than mono-chloro or trifluoromethyl derivatives, influencing membrane permeability and receptor binding .

- Stereochemical Impact : The (R)-enantiomer of the target compound (CAS 331779-03-4) shows distinct SAR profiles, underscoring the importance of chirality in drug design .

- Biological Activity : Trifluoromethyl substitution (CAS 270065-76-4) may enhance metabolic stability compared to chloro analogs, though at the cost of increased molecular weight .

Functional Group Modifications

Table 2: Derivatives with Alternative Functional Groups

Key Findings :

- Amino Group Variations: Dimethylamino derivatives (e.g., CAS N/A) lack aromaticity, reducing π-π stacking interactions but improving solubility .

- Ketone-Containing Analogs : The introduction of a ketone (CAS 34351-19-4) shifts the compound’s reactivity toward nucleophilic attack, enabling covalent enzyme inhibition strategies .

Discontinued and Specialty Analogs

- (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (CAS 331847-11-1): Discontinued in some catalogs despite 98% purity, likely due to niche demand .

- (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride (CAS 331779-03-4): Highlights the commercial availability of both enantiomers for comparative studies .

Biological Activity

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of amino acids and is characterized by a dichlorophenyl moiety, which enhances its biological interactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃Cl₂N O₂·HCl

- Molecular Weight : Approximately 290.6 g/mol

- Structural Features : The compound features an amino group, a butanoic acid backbone, and a dichlorophenyl group, which is crucial for its biological activity.

Biological Activities

-

Neurotransmitter Modulation

- Preliminary studies indicate that this compound interacts with neurotransmitter receptors. This interaction may influence mood and cognitive functions, suggesting potential applications in treating mood disorders and cognitive impairments.

-

Antioxidant Properties

- The compound exhibits antioxidant capabilities that may help mitigate oxidative stress in biological systems. This property is essential for protecting cells from damage caused by free radicals.

- Antimicrobial Activity

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes and receptors. The dichlorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-3-Amino-4-(phenyl)butanoic acid | No halogen substituents | Moderate neurotransmitter modulation |

| (S)-3-Amino-4-(2-chlorophenyl)butanoic acid | Single chlorine substituent | Enhanced receptor binding |

| (S)-3-Amino-4-(trifluoromethylphenyl)butanoic acid | Trifluoromethyl group | Potentially higher metabolic stability |

The unique dichloro substitution pattern of this compound may enhance its binding affinity and biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Neurotransmitter Interaction Studies : Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders .

- Antimicrobial Efficacy : A study demonstrated that derivatives of amino acids with halogen substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group may contribute to this enhanced activity .

Q & A

"(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic Acid Hydrochloride"

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves chiral pool strategies or asymmetric catalysis. The Boc- and Fmoc-protected derivatives (e.g., CAS 270063-51-9 and 270063-52-0) suggest the use of solid-phase peptide synthesis (SPPS) for downstream applications. To ensure enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is recommended, coupled with polarimetric analysis. Recrystallization in ethanol/water mixtures can further enhance purity (>97%) .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : A combination of -/-NMR (to confirm stereochemistry and substituent positions), high-resolution mass spectrometry (HRMS; for molecular formula validation), and IR spectroscopy (to identify carboxylic acid and amine functional groups) is essential. Cross-referencing with CAS registry data (e.g., 270063-50-8) ensures consistency with published spectra .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent systems). To resolve these, conduct dose-response curves across multiple models (e.g., bacterial vs. mammalian cells) and validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Reference structurally analogous compounds, such as 3-amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride (CAS PH006148), to contextualize activity trends .

Q. What strategies ensure enantiomeric purity during derivatization (e.g., Boc/Fmoc protection)?

- Methodological Answer : Use chiral auxiliaries or catalysts (e.g., L-proline derivatives) during protection steps. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amines. Post-derivatization, confirm stereochemical integrity using X-ray crystallography or circular dichroism (CD) spectroscopy. Derivatives like Boc-(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid (CAS 270063-51-9) require anhydrous conditions to prevent racemization .

Q. What role could this compound play in peptide-based drug discovery?

- Methodological Answer : The dichlorophenyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration in neuroactive peptides. Incorporate it into peptide backbones via SPPS using Fmoc-protected derivatives (CAS 270063-52-0). Evaluate pharmacokinetic properties (e.g., metabolic stability in liver microsomes) and compare with analogs like (S)-3-Amino-4-phenylbutanoic acid hydrochloride (MFCD01862875) to assess structure-activity relationships .

Q. How can computational modeling optimize the design of derivatives for target specificity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., GABA or NMDA receptors). Use density functional theory (DFT) to calculate electrostatic potential maps of the dichlorophenyl group, guiding substitutions for enhanced binding. Validate predictions with in vitro assays, referencing similar amides/alkaloids from marine sponges (e.g., anti-quorum sensing compounds) for scaffold inspiration .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate IC values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. For reproducibility, include positive controls like doxorubicin and report values for curve fits. Cross-validate with cytotoxicity data from structurally related compounds (e.g., 4-amino-3-phenylbutyric acid hydrochloride, SML2943) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.